molecular formula C10H8F2N2O B13942365 3-(4-(Difluoromethyl)oxazol-2-YL)aniline

3-(4-(Difluoromethyl)oxazol-2-YL)aniline

Cat. No.: B13942365
M. Wt: 210.18 g/mol
InChI Key: DIVMGJAEVHYATA-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethyl)oxazol-2-YL)aniline is a heterocyclic compound that features an oxazole ring substituted with a difluoromethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Difluoromethyl)oxazol-2-YL)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(difluoromethyl)oxazole with aniline under controlled conditions . The reaction may require catalysts such as Cu(I) or Ru(II) for efficient cycloaddition .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Difluoromethyl)oxazol-2-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazole derivatives, reduced aniline compounds, and various functionalized heterocycles .

Scientific Research Applications

3-(4-(Difluoromethyl)oxazol-2-YL)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethyl)oxazol-2-YL)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a potent candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 3-(4-(Difluoromethyl)oxazol-2-YL)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

3-[4-(difluoromethyl)-1,3-oxazol-2-yl]aniline

InChI

InChI=1S/C10H8F2N2O/c11-9(12)8-5-15-10(14-8)6-2-1-3-7(13)4-6/h1-5,9H,13H2

InChI Key

DIVMGJAEVHYATA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CO2)C(F)F

Origin of Product

United States

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